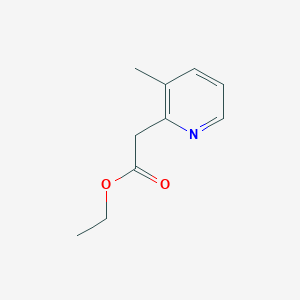

Ethyl 2-(3-methylpyridin-2-YL)acetate

説明

Ethyl 2-(3-methylpyridin-2-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetoxyethyl chain at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Its structure combines the aromaticity of pyridine with the reactivity of an ester group, enabling applications in nucleophilic substitution, hydrolysis, and cyclization reactions.

Synthesis protocols for analogous compounds (e.g., ethyl 2-(pyrimidin-2-ylthio)acetate) involve nucleophilic substitution between a thiol-containing heterocycle (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate .

特性

分子式 |

C10H13NO2 |

|---|---|

分子量 |

179.22 g/mol |

IUPAC名 |

ethyl 2-(3-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-8(2)5-4-6-11-9/h4-6H,3,7H2,1-2H3 |

InChIキー |

XNYIYVMPRJBSMY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=C(C=CC=N1)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues of ethyl 2-(3-methylpyridin-2-yl)acetate, highlighting differences in substituents, molecular formulas, and properties:

*Similarity indices are derived from computational comparisons (e.g., Tanimoto coefficients) reported in chemical databases.

Key Observations:

- Positional Isomerism: The methyl group’s position on the pyridine ring significantly impacts electronic and steric properties.

- Functional Group Variations: The presence of an amino group (e.g., in 295327-27-4) introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the methyl-substituted analogue .

- Acid/Base Properties: The hydrochloride salt of ethyl 2-amino-2-(pyridin-3-yl)acetate (89148-88-9) exhibits enhanced water solubility due to ionic character, unlike the neutral esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。